molecular formula C12H15ClFNO2 B1659304 4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride CAS No. 644981-88-4

4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride

Cat. No.: B1659304
CAS No.: 644981-88-4
M. Wt: 259.70
InChI Key: QZLKSMZJXMMPSJ-UHFFFAOYSA-N
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Description

4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride is a chemical compound with the molecular formula C12H15ClFNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorophenyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties .

Properties

IUPAC Name

4-(4-fluorophenyl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12;/h1-4,14H,5-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLKSMZJXMMPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00740994
Record name 4-(4-Fluorophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644981-88-4
Record name 4-(4-Fluorophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride
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4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride
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4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride
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4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride
Reactant of Route 5
4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride
Reactant of Route 6
4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride

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